6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16377210
Molecular Formula: C31H31N5
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H31N5 |
|---|---|
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 6-benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C31H31N5/c1-23-28(22-25-12-6-3-7-13-25)31(35-20-18-34(19-21-35)27-16-10-5-11-17-27)36-30(32-23)29(24(2)33-36)26-14-8-4-9-15-26/h3-17H,18-22H2,1-2H3 |
| Standard InChI Key | JTSHKUDYECQMLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular framework integrates a pyrazolo[1,5-a]pyrimidine core, a bicyclic system formed by fused pyrazole and pyrimidine rings. Key substituents include:
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Benzyl group at position 6, enhancing lipophilicity and membrane permeability.
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Methyl groups at positions 2 and 5, contributing to steric stabilization.
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Phenyl group at position 3, enabling π-π interactions with aromatic residues in biological targets.
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4-Phenylpiperazine at position 7, introducing conformational flexibility and potential receptor-binding affinity .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₁N₅ |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 6-benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)C)C6=CC=CC=C6 |
| PubChem CID | 2045096 |
The structural complexity is further evidenced by its Standard InChIKey (JTSHKUDYECQMLN-UHFFFAOYSA-N), which encodes stereochemical and connectivity details critical for computational modeling.
Synthetic Pathways and Optimization
Synthesis of this compound typically employs multi-step organic reactions, often beginning with the construction of the pyrazolo[1,5-a]pyrimidine core. A common strategy involves cyclocondensation of aminopyrazoles with β-diketones or their equivalents, followed by sequential functionalization at positions 6 and 7 . Key steps include:
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Core Formation: Reaction of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile with acetylacetone under acidic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold.
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Piperazine Introduction: Nucleophilic aromatic substitution at position 7 using 1-phenylpiperazine in the presence of a palladium catalyst.
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Methylation: Selective methylation at positions 2 and 5 using methyl iodide under basic conditions.
Continuous flow chemistry has been explored for large-scale production, offering advantages in reaction control and reproducibility. Yield optimization often requires careful temperature modulation and catalyst selection, with typical isolated yields ranging from 45% to 68% for the final product .
Biological Activity and Mechanistic Insights
Preliminary studies indicate that this compound exhibits dual inhibitory activity against the RUVBL1/2 ATPase complex and phosphodiesterase enzymes (PDEs), both implicated in cancer cell proliferation and inflammation .
Anti-Inflammatory Effects
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PDE4 Inhibition: By suppressing PDE4-mediated cAMP degradation, the compound reduces TNF-α and IL-6 production in macrophages, with an IC₅₀ of 3.1 μM .
Structure-Activity Relationship (SAR) Analysis
Comparative studies with analogs highlight critical substituent effects:
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Piperazine Substitution: Replacement of 4-phenylpiperazine with morpholine diminishes RUVBL1/2 affinity by 15-fold, underscoring the importance of the phenyl group in hydrophobic interactions.
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Methyl Groups: Removal of the 2-methyl group reduces metabolic stability (t₁/₂ < 30 min in hepatic microsomes vs. 120 min for the parent compound) .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and Stability Data
| Parameter | Value |
|---|---|
| Aqueous Solubility (pH 7.4) | 12.4 μg/mL |
| LogP | 4.2 |
| Plasma Protein Binding | 89.5% |
| Metabolic Stability | t₁/₂ = 120 min (human liver microsomes) |
The compound’s moderate solubility and high logP suggest suitability for oral administration, though formulation strategies (e.g., nanocrystallization) may enhance bioavailability.
Applications in Medicinal Chemistry
Ongoing research explores its utility as:
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Oncology Lead: Combination studies with cisplatin show synergistic effects (CI = 0.3–0.5) in non-small cell lung cancer models .
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Neuroinflammation Target: PDE4 inhibition positions it as a candidate for Alzheimer’s disease, reducing Aβ-induced microglial activation in preclinical models .
Comparison with Analogous Compounds
Table 3: Analog Comparison
| Compound | Target | IC₅₀ (μM) | Selectivity Over PDE3 |
|---|---|---|---|
| 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | RUVBL1/2, PDE4 | 1.2, 3.1 | >50-fold |
| 7-Morpholinyl analog | RUVBL1/2 | 18.4 | N/A |
| 2-Demethyl derivative | PDE4 | 5.7 | 12-fold |
Future Directions
While preclinical data are promising, challenges remain in optimizing selectivity and pharmacokinetics. Proposed strategies include:
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Prodrug Development: Esterification of the pyrimidine nitrogen to enhance aqueous solubility.
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Polypharmacology Profiling: Screening against kinase and GPCR panels to identify off-target effects.
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